9-Methyldecan-1-ol

Beschreibung

Contextualization within Branched Fatty Alcohol Chemistry

Fatty alcohols are a class of organic compounds typically characterized by a long, straight-chain of carbon atoms with a hydroxyl (-OH) group attached to the terminal carbon. wikipedia.org They can be derived from natural sources like fats and oils or synthesized from petrochemicals. wikipedia.orgfosfa.org A significant variation within this class involves the presence of branching in the carbon chain.

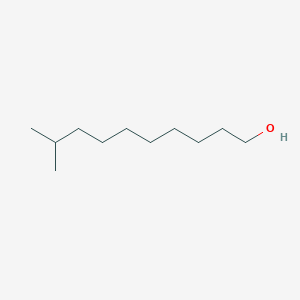

9-Methyldecan-1-ol is structurally a decan-1-ol molecule with a methyl group substituting a hydrogen atom at the ninth carbon position. nih.gov This branching creates a more compact molecular structure compared to its straight-chain isomer. This structural difference has a notable impact on the compound's physical properties. For instance, branching generally weakens the van der Waals dispersion forces between molecules, which typically results in lower boiling points and melting points compared to straight-chain isomers of the same molecular weight. quora.com Furthermore, the branching can increase the compound's solubility in certain solvents. quora.com These unique properties make branched-chain surfactants, derived from such alcohols, valuable for specialized applications. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| CAS Number | 55505-28-7 |

| Boiling Point (est.) | 229.00 to 230.00 °C @ 760.00 mm Hg |

| Flash Point (est.) | 94.00 °C (201.00 °F) |

| Water Solubility (est.) | 49.73 mg/L @ 25 °C |

| LogP (o/w) (est.) | 4.249 |

Data sourced from PubChem, The Good Scents Company, and Cheméo. nih.govchemeo.comthegoodscentscompany.com

Significance of Branched-Chain Alcohols in Chemical and Biological Sciences

Branched-chain alcohols are a functionally significant class of molecules with diverse applications. In industrial chemistry, they are crucial precursors in the synthesis of detergents and surfactants. wikipedia.org The branching in their structure allows for the formulation of surfactants with enhanced wetting, emulsifying, and low-foaming properties. researchgate.net They also serve as emollients and thickeners in the cosmetics industry. wikipedia.org

In the biological sciences, branched-chain alcohols hold considerable importance, particularly in chemical ecology. Many insects utilize branched alcohols as pheromones for communication, such as for mating or aggregation. gerli.com This has led to research into the synthesis and application of these compounds for monitoring and controlling insect pests, offering a targeted and environmentally specific approach to pest management. nih.govresearchgate.net

Furthermore, there is growing interest in branched-chain higher alcohols (BCHAs) as potential biofuels. nih.gov Compounds like isobutanol are being explored as alternatives to ethanol (B145695) because they possess higher energy density and lower hygroscopicity, making them more compatible with existing fuel infrastructure. nih.govnih.gov This research highlights the potential of microbial production and metabolic engineering to synthesize these valuable compounds from renewable resources. nih.gov

Current Research Frontiers and Emerging Interests in this compound Studies

While the broader class of branched-chain alcohols is the subject of extensive research, studies focusing specifically on this compound are more specialized. A significant area of interest for this and related long-chain alcohols is their potential role as insect attractants or pheromones. gerli.comgovinfo.gov

Research in pheromone science often involves the synthesis and screening of numerous structurally related compounds to identify the precise components of an insect's chemical signal. mdpi.com Long-chain alcohols are known to be major components of the surface lipids in insects and many pheromones are derived from C10 to C18 alcohols. gerli.com The investigation of compounds like this compound fits within this paradigm of exploring chemical diversity to uncover new semiochemicals (chemicals involved in communication). These compounds can be used in traps for the early detection of invasive pests or for mass trapping to control established populations. nih.govgovinfo.gov

Although this compound may not be as widely documented as a primary pheromone component as other branched alcohols, its structural characteristics make it a candidate for investigation in studies aimed at identifying new and effective insect lures. govinfo.gov The ongoing effort to find environmentally benign and highly specific pest control methods ensures continued interest in the synthesis and biological evaluation of compounds like this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKHUJNVHQWSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204086 | |

| Record name | 9-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55505-28-7, 51750-47-1 | |

| Record name | 9-Methyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55505-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoundecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051750471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyldecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055505287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOUNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1FH29YUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemo Enzymatic Routes to 9 Methyldecan 1 Ol and Its Analogs

Conventional Organic Synthesis of 9-Methyldecan-1-ol

Conventional organic synthesis provides several reliable pathways to this compound, utilizing well-established reactions and commercially available starting materials.

Reductive Methodologies from Carbonyl Precursors (e.g., 9-Methyldecanal)

A straightforward and common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 9-methyldecanal (B128117). guidechem.comnih.gov This transformation involves the conversion of the aldehyde functional group to a primary alcohol.

Key Reducing Agents and Reaction Conditions:

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) as solvent, room temperature | A mild and selective reagent, well-suited for reducing aldehydes without affecting other functional groups like esters. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent capable of reducing a wide range of carbonyl compounds. |

The formal oxidation of this compound yields 9-methyldecanal, highlighting the reversible nature of this synthetic step. guidechem.comnih.gov

Grignard and Other Organometallic Coupling Reactions in Branched Alcohol Synthesis

Grignard reagents and other organometallic compounds are pivotal in the construction of carbon-carbon bonds, enabling the synthesis of complex branched alcohols like this compound. fiveable.meorganicchemistrytutor.commnstate.edumasterorganicchemistry.com These reactions typically involve the nucleophilic addition of an organometallic reagent to an electrophilic carbonyl compound or the coupling of an organometallic reagent with an alkyl halide. pressbooks.pub

A notable example involves the dilithium (B8592608) tetrachlorocuprate-mediated coupling of isopentyl magnesium bromide with 6-bromohexan-1-ol to produce this compound in high yield. ucc.ie This method demonstrates the efficiency of using copper catalysts to facilitate the substitution of halides with Grignard reagents. ucc.ie

General Principles of Grignard Reactions for Alcohol Synthesis:

Formation of C-C Bonds: Grignard reagents (R-MgX) act as potent nucleophiles, attacking the electrophilic carbon of a carbonyl group. organicchemistrytutor.commnstate.edu

Versatility: Primary, secondary, and tertiary alcohols can be synthesized by reacting Grignard reagents with formaldehyde, other aldehydes, and ketones, respectively. organicchemistrytutor.com

Epoxide Opening: Grignard reagents can also react with epoxides to form alcohols, extending the carbon chain. masterorganicchemistry.com

Multi-Step Synthesis from Functionalized Alkyl Halides (e.g., 6-Chloro-1-hexanol (B31631), 6-Bromo-1-hexanol)

Multi-step synthetic sequences starting from readily available functionalized alkyl halides offer a versatile and often cost-effective route to this compound. youtube.comyoutube.comlibretexts.orglibretexts.org A scalable, four-step synthesis commencing from 6-chloro-1-hexanol has been reported.

A Representative Multi-Step Synthesis:

| Step | Description | Key Reagents |

| 1 | Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected. | Dihydropyran (DHP), p-toluenesulfonic acid (PTSA) |

| 2 | Grignard Reaction: The protected intermediate undergoes a Grignard reaction to introduce the methyl branch. | Isopentylmagnesium bromide, Cuprous bromide (CuBr) |

| 3 | Deprotection: The protecting group is removed to reveal the primary alcohol. | Acidic workup |

| 4 | Final Product: this compound is obtained. |

Stereoselective Synthesis of this compound and Related Chiral Alcohols

The synthesis of specific stereoisomers of this compound and other chiral alcohols is crucial for applications where biological activity is dependent on the molecule's three-dimensional structure. ethz.ch Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enantioselective reactions. acs.orgacs.orgthieme-connect.comua.esnih.govyoutube.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgwordpress.com After the desired transformation, the auxiliary is removed and can often be recycled. numberanalytics.comwordpress.com Evans' oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol (B89426) reactions and alkylations. numberanalytics.com

Asymmetric catalysis, on the other hand, employs a chiral catalyst to influence the stereoselectivity of a reaction. acs.orgnih.govsfu.ca This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. Recent advancements have focused on the development of catalytic systems for the asymmetric α-allylation of branched aldehydes and the synthesis of chiral allylic ethers. acs.orgnih.gov

Enantioselective reductions of prochiral ketones are a powerful method for producing chiral alcohols. nih.govwikipedia.org This can be achieved using chiral reducing agents or, more commonly, through catalytic transfer hydrogenation with a chiral transition metal complex. wikipedia.org

Similarly, enantioselective coupling reactions can establish key stereocenters. For instance, the enantioselective synthesis of related chiral aldehydes, such as 6-methyloctanal (B3051043) and 8-methyldecanal, has been successfully carried out, allowing for the determination of their absolute configurations. nih.gov These methods often rely on the stereoselective construction of carbon-carbon bonds, for example, through the dialkylation of tosylmethyl isocyanide (TosMIC) with appropriate alkyl halides, followed by reduction. harvard.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process efficiency. sigmaaldrich.comscispace.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the design of energy-efficient processes. sigmaaldrich.comacs.org In the context of synthesizing this compound, these tenets guide the development of cleaner, safer, and more sustainable methodologies.

Catalytic Hydrogen Transfer Processes

Catalytic hydrogen transfer (CHT) represents a significant advancement in green chemistry for the reduction of carbonyl compounds to alcohols. nih.gov This method avoids the direct use of high-pressure molecular hydrogen, opting instead for safer, more manageable hydrogen donor molecules like isopropanol (B130326) or formic acid in the presence of a catalyst. nih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" principle is a sophisticated form of CHT where a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a transient carbonyl intermediate. wikipedia.orgcsic.es This intermediate can then undergo various reactions before the hydrogen is returned in a final reduction step. wikipedia.orgcsic.es

For the synthesis of this compound, a likely precursor would be 9-methyldecanal. A CHT process would involve the reduction of this aldehyde using a suitable hydrogen donor and catalyst. While specific studies on the CHT of 9-methyldecanal to this compound are not prevalent in the provided search results, the general applicability of this method to a wide range of aldehydes is well-established. For instance, nickel nanoparticles have been shown to be effective catalysts for the CHT of various functionalized and non-functionalized olefins using 2-propanol as the hydrogen source, yielding high chemoselectivity. nih.gov Similarly, iron-catalyzed transfer hydrogenation of esters to alcohols has been demonstrated using ethanol as the hydrogen donor. nih.gov

The advantages of CHT align well with green chemistry principles by often utilizing environmentally benign solvents, operating under milder reaction conditions, and employing recyclable catalysts. nih.gov

Enzymatic Conversion Pathways (e.g., Alcohol Dehydrogenases)

Enzymes, particularly alcohol dehydrogenases (ADHs), offer a highly selective and environmentally friendly route for the synthesis of alcohols. frontiersin.orgmdpi.com ADHs are oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as a cofactor. frontiersin.orgnih.gov

The synthesis of this compound from its corresponding aldehyde, 9-methyldecanal, is a prime candidate for an ADH-catalyzed reduction. These enzymatic reactions are known for their exceptional chemo-, regio-, and stereoselectivity, often proceeding under mild conditions (ambient temperature and pressure) in aqueous media. mdpi.com This circumvents the need for protecting groups, a key principle of green chemistry, as enzymes can target specific functional groups within a complex molecule. acs.org

For instance, ADHs from various microorganisms like Thermoanaerobacter ethanolicus have been purified and characterized. nih.gov While one ADH from this organism is specific for primary alcohols up to heptanol, the substrate scope of other ADHs can be broader. nih.gov The use of ADHs in chemoenzymatic cascades, where a chemical reaction is coupled with an enzymatic step, has been successfully employed for the synthesis of various chiral alcohols. mdpi.comuniovi.es A chemoenzymatic deracemization process, for example, can combine a non-selective chemical oxidation of a racemic alcohol with a highly stereoselective enzymatic reduction of the resulting ketone to yield an enantiopure alcohol. uniovi.es

The key features of ADH-catalyzed synthesis are summarized in the table below:

| Feature | Description | Reference |

| High Selectivity | Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often leading to pure products without the need for complex purification steps. | mdpi.com |

| Mild Conditions | Reactions are typically carried out in aqueous solutions at or near room temperature and atmospheric pressure, reducing energy consumption. | acs.org |

| Reduced Waste | The high selectivity minimizes the formation of byproducts, and the use of protecting groups can often be avoided. | scispace.comacs.org |

| Cofactor Regeneration | A crucial aspect of ADH catalysis is the need for an efficient system to regenerate the expensive NAD(P)H cofactor, which can be achieved through substrate-coupled or enzyme-coupled methods. | frontiersin.org |

Synthesis of Fluorinated Analogues: Focus on 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol

Fluorinated alcohols, such as 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol, are of interest due to the unique properties conferred by the fluorine atoms, including high thermal stability and oleophobicity. accustandard.com These compounds are often used as precursors for other per- and polyfluoroalkyl substances (PFAS). accustandard.com

The synthesis of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is not detailed in the provided search results. However, based on its structure, a plausible synthetic route would involve the reaction of a perfluorinated iodide containing the branched methyl group with ethylene, followed by reaction with a source of the hydroxyl group. This is a common strategy for producing fluorotelomer alcohols (FTOHs). The general structure of this compound is an alcohol with a perfluorinated carbon chain containing a terminal methyl branch. sigmaaldrich.com

Below is a table detailing the properties of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol:

| Property | Value | Reference |

| CAS Number | 31200-98-3 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₁H₅F₁₉O | sigmaaldrich.com |

| Molecular Weight | 514.13 g/mol | |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)-1-decanol | sigmaaldrich.com |

| Common Synonyms | 2-(PERFLUORO-7-METHYLOCTYL)ETHANOL, 9ME 8:2 FTOH |

Biosynthetic Investigations of Naturally Occurring Branched Alcohols (e.g., from Myxococcus xanthus)

The bacterium Myxococcus xanthus is a well-known producer of a diverse array of secondary metabolites, including branched-chain fatty acids and lipids. nih.govuni-saarland.de These compounds are crucial for the complex life cycle of the bacterium, which involves cell-to-cell signaling and the formation of multicellular fruiting bodies. nih.govuni-frankfurt.de

The biosynthesis of branched-chain fatty acids in M. xanthus serves as a model for understanding the natural production of branched-chain alcohols. The key precursor for iso-branched fatty acids is isovaleryl-CoA, which can be derived from the amino acid leucine (B10760876) or through the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) pathway. nih.gov These branched-chain fatty acids can then be incorporated into more complex lipids, such as the diacylmonoalkyl ether lipid TG1, which plays a role in E-signaling, a crucial intercellular communication system in M. xanthus. nih.gov

While the direct biosynthesis of this compound is not explicitly described, the enzymatic machinery present in M. xanthus for producing various branched-chain molecules suggests a potential for engineering these pathways for the production of specific branched-chain alcohols. The genome of M. xanthus contains numerous biosynthetic gene clusters (BGCs) encoding for polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are responsible for the synthesis of a wide range of natural products. uni-saarland.demdpi.comsemanticscholar.org By identifying and manipulating the relevant genes and enzymes, it may be possible to direct the biosynthesis towards the production of desired branched-chain alcohols like this compound.

The table below summarizes key aspects of branched-chain molecule biosynthesis in M. xanthus:

| Aspect | Description | Reference |

| Precursors | Isovaleryl-CoA, derived from leucine or the HMG-CoA pathway, is a key starter unit for iso-branched fatty acids. | nih.gov |

| Key Enzymes | The branched-chain-2-keto-acid dehydrogenase (Bkd) complex is essential for the conversion of branched-chain amino acids into precursors for fatty acid synthesis. | nih.gov |

| Signaling Molecules | Branched-chain fatty acids and their derivatives, such as iso-15:0 O-alkylglycerol, act as intercellular signals (E-signal) guiding development. | nih.gov |

| Genetic Basis | The genome of M. xanthus is rich in biosynthetic gene clusters that can be mined for enzymes capable of producing novel branched-chain compounds. | uni-saarland.demdpi.comsemanticscholar.org |

Advanced Spectroscopic and Chromatographic Methodologies for 9 Methyldecan 1 Ol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 9-Methyldecan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the protons on the carbon adjacent to the hydroxyl group (α-protons) are deshielded due to the electronegativity of the oxygen atom and are expected to resonate in the 3.3–4.0 ppm range. openochem.org The hydroxyl proton itself typically appears as a broad singlet, which can range from 0.5 to 5.0 ppm. openochem.org

Protons further from the hydroxyl group, such as those in the long methylene (B1212753) (-CH₂-) chain, generally resonate between 1.0 and 1.7 ppm. openochem.org The two methyl groups at the C9 position are chemically equivalent and would appear as a doublet, while the single proton at the C9 branching point (a methine proton) would appear as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂H (C1) | ~3.6 | Triplet (t) |

| OH | 0.5 - 5.0 | Singlet (s, broad) |

| -CH ₂- (C2-C8) | ~1.3 | Multiplet (m) |

| -CH - (C9) | ~1.5 | Multiplet (m) |

| -CH ₃ (C10 & C9-methyl) | ~0.9 | Doublet (d) |

Note: Predicted values are based on typical chemical shift ranges for aliphatic alcohols. Actual values may vary depending on solvent and experimental conditions. openochem.orgorgchemboulder.com

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, each carbon atom in a unique environment will produce a distinct signal. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and typically appears in the 50–80 ppm range. openochem.orgpressbooks.pub

The carbons of the long aliphatic chain (C2 through C8) will have chemical shifts in the typical alkane region of approximately 20-40 ppm. openochem.org The branching at C9 creates a unique environment for the methine carbon and the two equivalent terminal methyl carbons. The presence of the methyl branch influences the chemical shifts of the adjacent carbons. nih.gov The electronegative oxygen atom increases the chemical shift of the carbon it is attached to compared to other carbons in the chain. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 60 - 70 |

| C2-C8 (-CH₂-) | 20 - 40 |

| C9 (-CH-) | 35 - 45 |

| C10 & C9-methyl (-CH₃) | 10 - 25 |

Note: Predicted values are based on typical chemical shift ranges for aliphatic alcohols and branched alkanes. openochem.orglibretexts.orgyoutube.com

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and selective, making it ideal for identifying and quantifying compounds in complex environmental and biological samples. mdpi.comnih.gov

To identify this compound in complex matrices such as water, soil, or biological fluids, MS is typically coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). mdpi.comdiva-portal.org In GC-MS, volatile and semi-volatile compounds are separated based on their boiling points and polarity before being introduced to the mass spectrometer. mdpi.com The compound is then ionized, and the resulting mass spectrum shows a molecular ion peak corresponding to its molecular weight (172.31 g/mol for this compound) and a characteristic fragmentation pattern. nist.gov This pattern serves as a molecular fingerprint, allowing for confident identification even at trace levels. nih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity, which is crucial for analyzing complex environmental samples. mdpi.comnih.gov

While this compound is a saturated alcohol, its characterization within a complex mixture may require distinguishing it from unsaturated isomers. Ozonolysis-Mass Spectrometry is a specialized technique used to pinpoint the exact location of carbon-carbon double bonds in unsaturated molecules. researchgate.netnih.gov In this method, ozone (O₃) selectively cleaves the C=C bonds, generating specific aldehyde and Criegee ion fragments. researchgate.netscholaris.ca The masses of these fragments, when detected by the mass spectrometer, directly reveal the position of the original double bond. researchgate.netnih.gov This technique is therefore invaluable for confirming the absence of unsaturation in a sample presumed to be this compound or for identifying and structurally characterizing any unsaturated analogs that may be present. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations at specific frequencies. It is an effective tool for identifying the functional groups present in a compound. fiveable.meponder.ing

For this compound, the IR spectrum would be dominated by absorptions characteristic of an alcohol and an alkane. The most prominent feature would be a strong and broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol's hydroxyl group. pressbooks.pubfiveable.meponder.ing The broadness of this peak is due to hydrogen bonding between molecules. Additionally, strong absorptions between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the long aliphatic chain. lumenlearning.comlibretexts.org A distinct C-O stretching vibration is also expected to appear in the 1050-1150 cm⁻¹ range. pressbooks.pubfiveable.me

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Alcohol | C-O stretch | 1050 - 1150 | Strong to Medium |

| Alkane | C-H bend | 1370 - 1470 | Medium |

Source: Data compiled from multiple spectroscopic resources. fiveable.meponder.inglumenlearning.comlibretexts.org

Application of this compound and its Analogues as Analytical Reference Standards

The accuracy and reliability of any analytical measurement depend on the use of high-purity reference materials for calibration and validation. This compound and its structural analogues are utilized as analytical reference standards in various testing laboratories. zeptometrix.comsigmaaldrich.com

Certified Reference Materials (CRMs) and analytical standards are materials of a sufficiently high purity and homogeneity that they can be used for several critical purposes:

Instrument Calibration : To calibrate analytical instruments such as gas and liquid chromatographs, ensuring that the instrument's response is accurate and reproducible.

Method Validation : To validate the performance of an analytical method, confirming its accuracy, precision, and linearity.

Quality Control : As quality control samples to ensure that an analytical system is performing within specified limits during routine analysis.

The availability of this compound as a commercial analytical standard facilitates its accurate identification and quantification in diverse matrices, from environmental samples to industrial products. zeptometrix.comsigmaaldrich.com These standards are essential for ensuring that data generated by different laboratories is comparable and reliable. sigmaaldrich.com

Biological and Biochemical Research on 9 Methyldecan 1 Ol

Biological Activity and Molecular Interactions of 9-Methyldecan-1-ol

Influence on Steroid Hormone Receptor Activity (e.g., Androgen Receptors)

There is evidence to suggest that compounds structurally related to this compound may interfere with hormonal pathways. Specifically, its aldehyde counterpart, 9-methyldecanal (B128117), has been suggested to modulate androgen receptor activity. Androgen receptors are crucial transcription factors that regulate gene expression in response to androgens, playing a pivotal role in conditions like prostate cancer. nih.gov The modulation of these receptors by external compounds can therefore have significant biological effects. Some compounds can act as allosteric antagonists to the androgen receptor, inhibiting its function. medchemexpress.com

Protein Interactions and Schiff Base Formation

The aldehyde form of this compound, 9-methyldecanal, can interact with proteins through the formation of Schiff bases. Schiff bases are formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. pramanaresearch.orgmediresonline.orgresearchgate.net This interaction can affect protein function and cellular signaling pathways. The formation of Schiff bases is a reversible reaction that can be catalyzed by acid or base. researchgate.net While aldehydes are directly involved in Schiff base formation, alcohols like this compound can be oxidized to their corresponding aldehydes. guidechem.com

Antioxidant Capacity and Oxidative Stress Mitigation in Biological Systems

Studies on the aldehyde counterpart of this compound, 9-methyldecanal, have indicated its potential as an antioxidant. It has shown an ability to reduce markers of oxidative stress in vitro. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. mdpi.com Antioxidants can neutralize free radicals, preventing cellular damage. The antioxidant potential of various natural compounds is a subject of ongoing research, with many plant extracts and essential oils being investigated for their ability to mitigate oxidative stress. ekb.egresearchgate.netsciopen.comresearchgate.net

Role in Natural Product Chemistry and Biosynthesis

Elucidation of Lipid Biosynthesis Pathways

This compound and its derivatives are valuable in the study of lipid biosynthesis. For instance, the identification of 9-methyldecanal through ozonolysis of unsaturated long-chain bases in cerebroside derivatives helped to determine the position of double bonds, providing insights into lipid structures. Furthermore, the biosynthesis of related compounds, such as (S)-9-methyldecan-3-ol in the myxobacterium Myxococcus xanthus, has been studied through feeding experiments. These studies have revealed that isovaleryl-SCoA serves as a starter unit, followed by chain elongation with malonate and methyl malonate units. capes.gov.brnih.gov Such research contributes to a broader understanding of how complex lipids are constructed in nature.

Table of Research Findings on this compound and Related Compounds

| Area of Research | Compound Studied | Key Finding | Potential Implication |

|---|---|---|---|

| Lipid Metabolism | 9-Methyldecanal | May influence lipid metabolism pathways. | Potential role in regulating cholesterol levels. |

| Hormone Receptor Activity | 9-Methyldecanal | Suggested to modulate androgen receptor activity. | Possible interference with androgen-related signaling. |

| Protein Interactions | 9-Methyldecanal | Can form Schiff bases with amines, affecting protein function. | Alteration of cellular signaling pathways. |

| Antioxidant Capacity | 9-Methyldecanal | Exhibited a strong ability to reduce oxidative stress markers in vitro. | Potential as a dietary supplement or therapeutic agent. |

| Lipid Biosynthesis | 9-Methyldecanal | Aided in determining double bond locations in lipids. | Elucidation of lipid structures and biosynthetic pathways. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-Methyldecanal |

| (S)-9-methyldecan-3-ol |

| Acetyl-CoA |

| Isovaleryl-SCoA |

| Malonate |

Stereochemical Assignment in Complex Natural Products

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological function of natural products. For flexible, long-chain molecules like methyl-branched alcohols, determining the relative and absolute configuration of each chiral center is a significant challenge. While direct stereochemical assignment studies on this compound as a standalone complex natural product are not extensively documented, the methods applied to similar structures provide a clear framework for how such a determination would be approached.

The assignment of stereochemistry in methyl-branched carbon chains often relies on a combination of advanced spectroscopic techniques and chemical synthesis. mdpi.comrsc.org For polyketide fragments with multiple methyl branches, empirical rules based on Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed. acs.org One such method is the "Geminal Proton Rule," which analyzes the chemical shift differences (Δδ) of methylene (B1212753) protons situated between methyl-substituted carbons to predict their relative syn or anti configuration. acs.org This approach has been successfully used to elucidate the stereochemistry of complex macrocyclic compounds. acs.org

Another powerful technique is J-Based Configurational Analysis (JBCA), which uses homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C) coupling constants to determine the spatial relationships between adjacent atoms in a molecule's carbon backbone. mdpi.comnih.gov For establishing the absolute configuration of isolated chiral centers, such as the methyl-bearing carbon in this compound, researchers often turn to the synthesis of chiral derivatives. The modified Mosher's method, which involves creating diastereomeric esters, is a classic example used to determine the absolute stereochemistry of alcohols. mdpi.com Ultimately, the unambiguous confirmation of a proposed stereostructure is often achieved through the total synthesis of all possible stereoisomers and comparison of their spectroscopic data with that of the natural compound. acs.org

Table 1: Common Methods for Stereochemical Assignment of Branched-Chain Alcohols

| Method | Application | Principle | References |

| Geminal Proton Rule | Determination of relative stereochemistry in 1,3-methyl-branched chains. | Based on the ¹H NMR chemical shift differences of methylene protons between chiral centers. | acs.org |

| J-Based Configurational Analysis (JBCA) | Determination of relative configuration in contiguous or skipped stereogenic centers. | Utilizes ¹H-¹H and ¹H-¹³C coupling constants to define spatial relationships. | mdpi.comnih.gov |

| ¹³C Acetonide Method | Assignment of relative configuration of syn- and anti-1,3-diols. | Based on the ¹³C NMR chemical shifts of geminal methyl groups in acetonide derivatives. | nih.gov |

| Modified Mosher's Method | Determination of absolute configuration of chiral alcohols. | Involves formation of diastereomeric MTPA esters and analysis of ¹H NMR chemical shift differences. | mdpi.com |

| Total Synthesis | Unambiguous confirmation of the complete structure. | Synthesis of specific stereoisomers for direct comparison with the natural product. | acs.org |

Chemical Ecology and Semiochemical Functions

Chemical signals, or semiochemicals, govern interactions between organisms. Branched-chain alcohols and their derivatives, including this compound, play significant roles in this chemical language, acting as flavor components, pheromones, and signaling molecules.

Identification as Odor-Active Compounds in Biological Matrices (e.g., Food Products)

Volatile organic compounds are key contributors to the aroma and flavor of food. mdpi.comnih.gov While this compound itself is not frequently cited as a primary odorant, its corresponding aldehyde, 9-methyldecanal, has been identified as an important odor-active compound in food products, particularly in dairy items like Gouda-type cheeses, where it contributes to the desirable flavor profile that develops during maturation. Alcohols are a major class of volatile compounds found in various foods, often contributing green, fruity, or floral notes. nih.gov They are typically formed from the oxidative decomposition of fats or the degradation of amino acids. mdpi.com Techniques such as Gas Chromatography-Olfactometry (GC-O) are instrumental in identifying which volatile compounds in a complex mixture are truly odor-active, using the human nose as a highly sensitive detector. researchgate.net

Precursor for Pheromone and Quorum Sensing Molecule Synthesis (e.g., Diffusible Signal Factor)

This compound serves as a valuable building block in the laboratory synthesis of important semiochemicals. A notable example is its use as a starting material for the synthesis of the quorum-sensing molecule known as Diffusible Signal Factor (DSF). DSF, chemically identified as cis-11-methyl-2-dodecenoic acid, is a fatty acid-like signal used by various pathogenic bacteria, including Xanthomonas species, to regulate virulence factors and biofilm formation.

In a reported synthetic route, this compound is first oxidized to its corresponding aldehyde, 9-methyldecanal. This aldehyde then undergoes further chemical transformations to construct the full carbon skeleton and introduce the characteristic cis-double bond of the DSF molecule. The availability and structure of this compound make it a convenient precursor for accessing the branched-chain tail of the final signaling molecule. This synthetic access is crucial for producing DSF and its analogues for biological studies aimed at understanding and potentially disrupting bacterial communication. rsc.org

Microbial Metabolism of Branched-Chain Alcohols

Microbes possess diverse metabolic capabilities, allowing them to produce and consume a vast array of organic compounds, including branched-chain alcohols. nih.govnih.gov These alcohols can be synthesized by microorganisms through pathways linked to amino acid or fatty acid metabolism. nih.gov Specifically, amino acid metabolism is generally suited for producing branched-chain alcohols, while linear-chain alcohols are more often derived from fatty acid pathways. nih.gov

The biosynthesis of branched long-chain fatty alcohols (BLFLs) has been achieved in engineered Escherichia coli. d-nb.inforesearchgate.net These synthetic pathways often begin with branched-chain α-keto acids, which are derived from amino acid biosynthesis and serve as primers for fatty acid synthesis, ultimately leading to branched-chain fatty acids (BCFAs). d-nb.info These BCFAs, or their activated forms (acyl-CoAs or acyl-ACPs), can then be reduced to the corresponding alcohols by enzymes such as fatty acyl-CoA reductases (FAR) or carboxylic acid reductases (CAR). nih.govd-nb.info

Conversely, microbes can also degrade alcohols. The oxidation of alcohols to aldehydes and then to carboxylic acids is a common metabolic process. Some bacteria are known to produce related branched-chain compounds; for instance, certain Myxococcus xanthus strains release (S)-9-methyldecan-3-ol and 9-methyldecan-3-one. dokumen.pub The microbial production of volatile secondary metabolites, including alcohols and ketones, is a widespread phenomenon that plays a role in intercellular communication and interactions with other organisms. scispace.com

Environmental Occurrence, Fate, and Biotransformation of 9 Methyldecan 1 Ol and Its Analogues

Natural Occurrence in Environmental and Biological Samples (e.g., Beef Fat)

9-Methyldecan-1-ol, a primary fatty alcohol, has been identified as a naturally occurring volatile compound in certain biological samples. nist.gov Specifically, its presence was detected in heated beef fat, highlighting its role as a component of the aroma and flavor profile of cooked meat. nist.govcabidigitallibrary.org The analysis of volatile compounds in beef fat is a significant area of food science, aimed at understanding the complex mixture of substances that contribute to its characteristic flavor. nih.govmdpi.com

Studies on dry-rendered beef fat have identified a wide array of volatile compounds, including numerous alcohols, aldehydes, ketones, and acids. scielo.br In one comprehensive analysis, 16 different alcohols were identified among 96 volatile compounds. nih.govscielo.br While these studies confirm the presence of various long-chain and branched-chain alcohols in beef fat, the specific identification of this compound underscores its contribution to the chemical composition of this common food product. nist.govcabidigitallibrary.orgmdpi.comnih.gov The formation of such alcohols is often linked to the thermal degradation of lipids and amino acids during processes like cooking. nih.gov For instance, 9-methyldecanal (B128117), the corresponding aldehyde, is recognized as a saturated fatty aldehyde that results from the formal oxidation of this compound. hpst.cz

Environmental Distribution and Mobility of this compound

Specific data on the environmental distribution and mobility of this compound is limited. However, its physicochemical properties can be used to infer its likely behavior in the environment. As a long-chain branched alcohol, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment.

The environmental behavior of its fluorinated analogues, which are a type of per- and polyfluoroalkyl substance (PFAS), is better characterized. chemsrc.com For example, the predicted octanol-water partition coefficient (LogP) for a fluorinated analogue, 1H,1H,2H,2H-perfluoro-9-methyldecan-1-ol, is 6.72, indicating a high potential for partitioning into fatty tissues and organic carbon, thus limiting its mobility in water. epa.gov Given that this compound is a non-fluorinated fatty alcohol, it would also be expected to be relatively immobile in aqueous systems and partition to soil and sediments. Its volatility suggests that atmospheric transport is a possible, though likely minor, distribution pathway.

Table 1: Predicted Physicochemical Properties of this compound and a Fluorinated Analogue

| Property | This compound (Predicted) | 1H,1H,2H,2H-perfluoro-9-methyldecan-1-ol (Predicted) epa.gov |

| Molecular Formula | C11H24O researchgate.net | C11H5F19O epa.gov |

| Molecular Weight | 172.31 g/mol researchgate.net | 514.13 g/mol epa.gov |

| Boiling Point | - | 197.8 ± 40.0 °C epa.gov |

| LogP (Octanol-Water Partition Coefficient) | - | 6.72 epa.gov |

| Vapor Pressure | - | 0.1 ± 0.8 mmHg at 25°C epa.gov |

| Solubility | Sparingly soluble in water | - |

Biodegradation Pathways and Microbial Metabolism of Branched Alcohols

Microorganisms have developed diverse metabolic pathways to degrade alcohols, including branched-chain structures like this compound. The biodegradation of branched-chain higher alcohols is a subject of interest for both environmental remediation and the production of biofuels. xinchem.com Generally, the microbial metabolism of primary alcohols proceeds via oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways like beta-oxidation. accustandard.com

For branched-chain alcohols, a common route is the Ehrlich pathway, initially identified in yeasts, which converts branched-chain amino acids into alcohols. nih.govrivm.nl This pathway can also function in reverse, allowing the catabolism of alcohols. The initial step involves the oxidation of the alcohol to an aldehyde, catalyzed by an alcohol dehydrogenase. nih.gov Bacteria from the genus Pseudomonas, known for their metabolic versatility, are capable of degrading a range of alcohols and hydrocarbons. cabidigitallibrary.orgaccustandard.com For example, Pseudomonas putida can metabolize branched-chain alcohols by oxidizing them into their corresponding acids, which are then broken down further. cabidigitallibrary.org The metabolism of fatty alcohols in microbes is often dependent on the availability of specific enzymes that can handle their structure. xinchem.com

Environmental Impact and Biotransformation of Fluorinated Analogues (PFAS)

Fluorinated analogues of this compound fall under the vast category of per- and polyfluoroalkyl substances (PFAS). chemsrc.comgoogle.com These "forever chemicals" are characterized by their extreme persistence in the environment due to the strength of the carbon-fluorine bond. nih.gov Their widespread use has led to global contamination of water and soil. nih.gov

The biotransformation of PFAS is a critical area of research, as microbial activity is a key process that can alter these compounds in the environment. Many PFAS precursors, such as fluorotelomer alcohols (FTOHs), can be microbially transformed into more stable and often more toxic perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). This transformation has been observed in environments like wastewater treatment plants and landfills. The likelihood of PFAS biotransformation is influenced by several factors, including the compound's chain length, the degree of fluorination, and the presence of branching. Generally, molecules with fewer fluorine atoms and shorter carbon chains are more susceptible to microbial attack.

Microbial defluorination—the cleavage of the carbon-fluorine bond—is a key step in the complete degradation of PFAS, but it is an energetically challenging process. nih.gov Despite this, some microorganisms have been shown to facilitate this reaction under specific conditions. epa.gov Reductive defluorination, which occurs under anaerobic conditions, has been observed for certain unsaturated PFAS. mdpi.comhpst.cz

The biotransformation of PFAS often results in the formation of a series of shorter-chain PFAS metabolites. For example, the degradation of PFOA (a C8 compound) can lead to the formation of PFCAs with seven, six, or fewer carbons. chemsrc.com The process often involves the removal of two-carbon units, similar to beta-oxidation, but the complete mineralization is rarely achieved, leading to the accumulation of these persistent short-chain products. chemsrc.com The specific metabolites formed depend on the parent compound and the metabolic capabilities of the microbial community present. Aerobic biotransformation of some polyfluorinated compounds can also occur, where enzymes like oxygenases initiate the attack on a non-fluorinated part of the molecule, leading to unstable intermediates that may subsequently release fluoride (B91410) ions.

The defining characteristic of PFAS is their persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to chemical, thermal, and biological degradation. nist.gov This resistance leads to their long half-lives in the environment. nih.gov

Due to their persistence, PFAS are prone to bioaccumulation, the process by which they build up in organisms over time. nih.gov They can accumulate in the food chain, with higher concentrations often found in animals at the top of the chain. nih.gov Unlike many other persistent organic pollutants that accumulate in fat, long-chain PFAS tend to bind to proteins in the blood and liver. The bioaccumulation potential varies depending on the specific PFAS, with factors like chain length playing a significant role; longer-chain PFAS generally show a higher bioaccumulation potential. nih.gov These substances are mobile in water, posing risks to entire aquatic ecosystems. nist.gov

Table 2: Summary of Biodegradation and Biotransformation Pathways

| Compound Type | Pathway | Key Processes | Resulting Products |

| Branched-Chain Alcohols | Aerobic Oxidation | Oxidation to aldehyde, then to carboxylic acid. accustandard.com | CO2, Water, Biomass (if fully mineralized) |

| Ehrlich Pathway (Yeast) | Deamination, decarboxylation, reduction/oxidation. nih.govrivm.nl | Corresponding acids or aldehydes | |

| Fluorotelomer Alcohols (FTOHs) | Aerobic Biotransformation | Oxidation of non-fluorinated alcohol group. | Perfluoroalkyl carboxylic acids (PFCAs) |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Anaerobic Reductive Defluorination | Cleavage of C-F bonds under reducing conditions. mdpi.com | Shorter-chain PFCAs, fluoride ions chemsrc.com |

Computational Chemistry and Molecular Modeling of 9 Methyldecan 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 9-Methyldecan-1-ol. figshare.comrsc.orgconicet.gov.arnih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making this site a likely center for electrophilic attack.

Furthermore, molecular electrostatic potential (ESP) maps can visualize the charge distribution across the molecule. mdpi.com In this compound, the ESP would show a region of negative potential around the electronegative oxygen atom, highlighting it as a site for hydrogen bonding and interaction with electrophiles. The long alkyl chain would exhibit a neutral, non-polar character. These calculations are fundamental for understanding how this compound might interact with other molecules or surfaces. researchgate.net

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical)

| Property | Illustrative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.7 D | Quantifies the overall polarity of the molecule, arising primarily from the C-O and O-H bonds. |

| Molecular Electrostatic Potential (Min) | -45 kcal/mol | The region of most negative potential, typically located on the oxygen atom, indicating a site for electrophilic attack or hydrogen bonding. |

Note: The values in this table are illustrative and represent typical data that would be generated by DFT calculations for a molecule of this type. They are not based on published experimental or computational results for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, the long carbon chain of this compound is highly flexible. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, identifying the most stable, low-energy conformers is crucial for understanding its properties and interactions. researchgate.netfrontiersin.org Computational methods can systematically rotate the dihedral angles of the carbon backbone to map the potential energy surface and identify energy minima. mdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. acs.orgworktribe.comriverpublishers.comtandfonline.comcambridge.org In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over time based on a force field. chemrxiv.orgresearchgate.net This allows for the observation of how this compound folds, changes shape, and interacts with its surroundings. For an amphiphilic molecule, MD simulations can model its behavior at interfaces, such as air-water or a lipid membrane, predicting its orientation and potential for self-assembly into structures like micelles or bilayers. acs.orgtandfonline.comacs.org

Table 2: Illustrative Conformational Energy Profile of this compound

| Conformer Description | Key Dihedral Angle (e.g., C7-C8-C9-C10) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (Extended Chain) | ~180° | 0.0 | ~70% |

| Gauche 1 | ~60° | 0.8 | ~15% |

| Gauche 2 | ~-60° | 0.8 | ~15% |

| Eclipsed (Transition) | ~0° | >4.0 | <0.1% |

Note: This table presents hypothetical data to illustrate the concepts of conformational analysis. The values are representative of what might be expected for a long-chain alkane but are not specific, published data for this compound.

Structure-Activity Relationship (SAR) Modeling for Biological or Catalytic Functions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. ajol.infonih.govnih.govsrce.hr These models are essential in fields like drug discovery and toxicology for predicting the activity of new molecules without the need for extensive experimental testing.

For this compound, an SAR study would involve computationally modeling a series of related molecules where specific structural features are systematically varied. These variations could include:

Changing the length of the alkyl chain (e.g., 9-methylnonan-1-ol, 9-methylundecan-1-ol).

Moving the position of the methyl branch (e.g., 8-methyldecan-1-ol, 2-methyldecan-1-ol).

Altering the functional group (e.g., 9-methyldecanal (B128117), 9-methyldecanoic acid).

By calculating various molecular descriptors (e.g., size, shape, hydrophobicity, electronic properties) for each analog and correlating them with a known or predicted activity, a predictive QSAR model can be built. For long-chain alcohols, such activities could include antimicrobial effects, anesthetic potency, or interaction with specific enzymes like protein kinase C or phospholipase D. nih.govnih.govnih.gov

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for this compound Analogs

| Compound | Chain Length | Methyl Position | Functional Group | LogP (Calculated) | Predicted Membrane Disruption Index |

| 8-Methyldecan-1-ol | 10 | 8 | -OH | 4.4 | 95 |

| This compound | 10 | 9 | -OH | 4.5 | 100 |

| 10-Methyldecan-1-ol | 10 | 10 | -OH | 4.5 | 102 |

| 9-Methylnonan-1-ol | 9 | 9 | -OH | 4.0 | 85 |

| 9-Methylundecan-1-ol | 11 | 9 | -OH | 5.0 | 110 |

| 9-Methyldecanal | 10 | 9 | -CHO | 4.1 | 70 |

Note: The "Predicted Membrane Disruption Index" is a hypothetical activity metric for illustrative purposes. The LogP values are approximations. This table demonstrates the SAR concept, not published experimental data.

Virtual Screening and Ligand-Protein Docking Studies for Molecular Interactions

Virtual screening and ligand-protein docking are powerful computational techniques used to predict how a small molecule, or "ligand," like this compound might bind to a macromolecular target, typically a protein. nih.gov Docking algorithms explore many possible orientations and conformations of the ligand within the binding site of a protein and calculate a "docking score," which estimates the binding affinity. nih.gov

Long-chain alcohols are known to interact with various proteins, often through hydrophobic interactions with non-polar pockets and hydrogen bonds involving the hydroxyl group. nih.govnih.gov Potential protein targets could include enzymes like long-chain-alcohol oxidase or dehydrogenase, or membrane proteins such as ion channels. uniprot.orguniprot.org

A docking study of this compound would involve:

Obtaining a 3D structure of a target protein.

Defining the potential binding site (active site).

Using a docking program to place this compound into the site.

Analyzing the resulting poses and scores to predict the most likely binding mode and affinity.

This approach can rapidly screen many potential targets or compare the binding of different alcohol isomers to a single target, providing valuable insights into potential biological functions and mechanisms of action at a molecular level.

Table 4: Illustrative Ligand-Protein Docking Results for this compound Against a Hypothetical Enzyme

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| This compound | -6.8 | LEU 88, VAL 102, PHE 250, SER 120 | Hydrophobic, Hydrogen Bond with Serine |

| Octan-1-ol | -5.9 | LEU 88, VAL 102 | Hydrophobic |

| Dodecan-1-ol | -7.2 | LEU 88, VAL 102, PHE 250, ILE 252 | Hydrophobic |

| 2-Methyldecan-1-ol | -6.5 | LEU 88, VAL 102, PHE 250, SER 120 | Hydrophobic, Hydrogen Bond with Serine (Steric Clash) |

Note: The docking scores and interacting residues in this table are purely illustrative to explain the output of a molecular docking study. The target enzyme is hypothetical.

Future Directions and Advanced Research Paradigms in 9 Methyldecan 1 Ol Studies

Development of Novel Catalytic Systems for Selective Chemical Transformations

Recent advancements have explored various catalytic strategies. For instance, dilithium (B8592608) tetrachlorocuprate has been effectively used as a catalyst for the coupling of iso-pentyl magnesium bromide with 6-bromohexan-1-ol to produce 9-methyldecan-1-ol in good yield. ucc.ie This method highlights the utility of soluble copper catalysts in improving the efficiency of halide substitutions with Grignard reagents. ucc.ie

Furthermore, the epoxidation of unsaturated precursors to long-chain alcohols represents another critical transformation. Catalytic systems involving metalloporphyrins and phase-transfer catalysts have shown promise in the epoxidation of molecules with structural similarities, offering a potential route for the functionalization of unsaturated analogues of this compound. The use of enzymes, such as lipases, is also gaining traction as a "green" method for epoxidation, which can suppress undesirable side reactions like ring-opening and lead to high selectivity. mdpi.com Another innovative approach is the use of Oxone® in conjunction with a ketone, such as acetone, to generate a highly reactive dioxirane (B86890) in situ. This system has been reported to achieve high yields in the epoxidation of oils under mild conditions. mdpi.com

The development of catalysts for the selective oxidation of alcohols to aldehydes or carboxylic acids is also crucial. For example, Swern oxidation has been successfully employed to convert this compound to its corresponding aldehyde, 9-methyldecanal (B128117). ucc.ie Research into more sustainable and scalable oxidation methods using heterogeneous catalysts or aerobic oxidation systems is a key future direction.

The table below summarizes some of the catalytic systems and their applications in transformations relevant to this compound and its analogues.

| Catalyst System | Transformation | Substrate/Reactants | Product | Yield | Reference |

| Dilithium tetrachlorocuprate | Coupling | iso-Pentyl magnesium bromide, 6-bromohexan-1-ol | This compound | 79% | ucc.ie |

| Oxalyl chloride, DMSO, Et3N | Swern Oxidation | This compound | 9-Methyldecanal | 88% | ucc.ie |

| Lipase | Enzymatic Epoxidation | Unsaturated fatty acids/oils | Epoxidized oils | High selectivity | mdpi.com |

| Oxone®/Acetone | Epoxidation | Oils | Epoxidized oils | Up to 98% | mdpi.com |

| Hafnium triflate (Hf(OTf)4) | Dehydration | 2-Octanol | Octenes | >99% conversion, 93% yield | researchgate.net |

| Iron(III) triflate (Fe(OTf)3) | Dehydration | 2-Octanol | Octenes | 48% conversion, 30% yield | researchgate.net |

Future research in this area will likely focus on the design of multifunctional catalysts that can perform several reaction steps in a one-pot synthesis, the development of enantioselective catalysts for the synthesis of chiral long-chain alcohols, and the use of computational modeling to predict and optimize catalyst performance.

Exploration of Undiscovered Biological Roles and Therapeutic Potentials

While this compound is a known compound, its specific biological roles and therapeutic potential remain largely unexplored. However, research into structurally similar long-chain branched alcohols and their derivatives provides a foundation for future investigations.

Branched-chain fatty acids (BCFAs), which are structurally related to this compound, are known to have significant biological functions. researchgate.net They are involved in the regulation of glucose metabolism and inflammation. mdpi.com The metabolic pathways of BCFAs are distinct from their straight-chain counterparts, often involving peroxisomal β-oxidation due to the presence of methyl branches. researchgate.net This suggests that this compound could also have unique metabolic fates and biological activities.

Some long-chain alcohols and their derivatives have been identified as having potential therapeutic applications. For instance, certain unsaturated branched-chain fatty acids exhibit antimicrobial properties. sigmaaldrich.com The quorum-sensing molecule Diffusible Signal Factor (DSF), cis-11-methyl-2-dodecenoic acid, which shares a branched-chain structure, is crucial for bacterial communication and virulence, making its derivatives potential candidates for antimicrobial therapies. ucc.ie

The table below presents some related compounds and their observed biological activities, which may guide future research on this compound.

| Compound/Class | Observed Biological Activity/Role | Potential Therapeutic Application | Reference(s) |

| Branched-chain fatty acids (BCFAs) | Regulation of glucose metabolism and inflammation. | Management of metabolic disorders and inflammatory conditions. | researchgate.netmdpi.com |

| Diffusible Signal Factor (DSF) and its analogues | Bacterial quorum sensing, virulence factor regulation. | Antimicrobial agents. | ucc.ie |

| 2-Methylhexadecan-1-ol (found in plant extracts) | Associated with antioxidant and antibacterial compounds. | Potential antioxidant and antibacterial agent. | ekb.egekb.eg |

| Leptomycin B (unsaturated, branched-chain fatty acid) | Specific inhibitor of nuclear export. | Tool in cell biology research, potential anticancer agent. | sigmaaldrich.com |

Future research should focus on systematically screening this compound for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Investigating its metabolic pathways and potential interactions with cellular signaling cascades will be crucial in uncovering its therapeutic potential.

Advanced Strategies for Environmental Monitoring and Remediation of Analogues

Long-chain alcohols (LCOHs), including branched isomers like this compound, are produced in large volumes and used in various consumer and industrial products, leading to their release into the environment. researchgate.netresearchgate.netnih.gov While generally considered to be readily biodegradable, their continuous discharge necessitates the development of advanced monitoring and remediation strategies. researchgate.netoecd.org

Environmental monitoring data for LCOHs is available from wastewater treatment plants in several countries, with the 90th percentile effluent discharge concentration for C12-C15 linear alcohols being 1.979 µg/L. researchgate.netresearchgate.net Although LCOHs biodegrade rapidly, with half-lives in the order of minutes, their continuous use and partitioning properties result in their universal detection in wastewater effluents. researchgate.netresearchgate.netnih.gov

Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are the primary tools for the detection and quantification of LCOHs in environmental matrices. Future strategies will likely involve the development of more sensitive and high-throughput methods, potentially including the use of biosensors for real-time monitoring.

Remediation of LCOH analogues primarily relies on biodegradation. Studies have shown that both linear and branched LCOHs are significantly removed in wastewater treatment plants, with removal rates greater than 99% for C12 to C18 alcohols. oecd.org The biodegradability of LCOHs is influenced by their chain length and solubility, with longer-chain alcohols showing slower degradation rates. oecd.org

Future research in remediation could explore the enhancement of biodegradation processes through bioaugmentation with specialized microbial consortia or the optimization of environmental conditions in bioreactors. The table below summarizes key environmental parameters for long-chain alcohols.

| Parameter | Finding | Chain Length | Reference(s) |

| Global Production Volume (ICCA Consortium) | ~1.58 million metric tonnes annually | C6-C22 | researchgate.netnih.gov |

| 90th Percentile Effluent Concentration | 1.979 µg/L | C12-C15 | researchgate.netresearchgate.net |

| Biodegradation | Exceptionally rapid, half-lives in minutes | C12-C15 | researchgate.netresearchgate.netnih.gov |

| Removal in Wastewater Treatment | >99% | C12-C18 | oecd.org |

| Aquatic Toxicity (Daphnia magna) | Toxicity maximum between C13 and C14 | C13-C15 | researchgate.netnih.gov |

The focus for future environmental research on this compound and its analogues will be on understanding the environmental fate of specific branched isomers, assessing their potential for bioaccumulation, and developing more sophisticated models to predict their environmental risk.

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, high-throughput approach to unravel the complex biological interactions of compounds like this compound. f1000research.comhumanspecificresearch.orgresearchgate.net By providing a global view of molecular changes within a biological system, these technologies can help to identify the mechanisms of action, potential therapeutic targets, and biomarkers associated with exposure to this branched-chain alcohol.

Metabolomics, the large-scale study of small molecules (metabolites), is particularly relevant for understanding the biological impact of this compound. For instance, metabolomic studies have been used to investigate changes in the profiles of branched-chain fatty acids and amino acids in various physiological and pathological states. sigmaaldrich.comwjgnet.comelifesciences.org Untargeted metabolomics could reveal the metabolic fate of this compound and its downstream effects on endogenous metabolic pathways.

Transcriptomics and proteomics can provide insights into how this compound influences gene and protein expression, respectively. This can help to identify the cellular pathways and signaling networks that are modulated by the compound. For example, if this compound exhibits antimicrobial activity, transcriptomic analysis of the treated microbes could reveal the specific genes and pathways that are disrupted.

The integration of multiple omics datasets (multi-omics) provides a more holistic understanding of the biological system's response. f1000research.com For example, combining metabolomic and transcriptomic data could link changes in metabolite levels to alterations in the expression of genes encoding metabolic enzymes.

The table below outlines the potential applications of different omics technologies in the study of this compound.

| Omics Technology | Application in this compound Research | Potential Insights | Reference(s) |

| Metabolomics | Profiling of metabolites in cells or organisms exposed to this compound. | Identification of metabolic pathways, biomarkers of exposure and effect. | elifesciences.orgnih.gov |

| Transcriptomics | Analysis of gene expression changes in response to this compound. | Elucidation of mechanisms of action, identification of target genes. | f1000research.comhumanspecificresearch.org |

| Proteomics | Study of protein abundance and modifications following treatment with this compound. | Identification of protein targets and affected cellular processes. | humanspecificresearch.orgresearchgate.net |

| Multi-omics | Integrated analysis of data from two or more omics platforms. | Comprehensive understanding of the compound's biological effects and regulatory networks. | f1000research.comfrontiersin.org |

Future research will undoubtedly leverage these powerful technologies to build a comprehensive biological profile of this compound, paving the way for a deeper understanding of its function and potential applications.

Continuous Flow Chemistry and Process Intensification for Efficient Production

The efficient and scalable production of this compound and other long-chain alcohols can be significantly enhanced through the adoption of continuous flow chemistry and process intensification technologies. frontiersin.orgamt.ukchemicalindustryjournal.co.uk These modern manufacturing approaches offer numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and reduced environmental footprint. amt.ukchemicalindustryjournal.co.uk

Continuous flow reactors allow for chemical reactions to be performed in a continuous stream, with reagents being constantly fed into the reactor and the product being continuously collected. amt.uk This enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher efficiency. amt.ukchemicalindustryjournal.co.uk For the synthesis of this compound, a continuous flow setup could be designed for the initial coupling reaction, as well as for subsequent transformations like oxidation or esterification.

Process intensification refers to the development of novel reactors and processes that are significantly smaller, safer, and more energy-efficient than their conventional counterparts. researchgate.net This can be achieved through various means, such as using microreactors with high surface-area-to-volume ratios for enhanced heat and mass transfer, or by coupling reaction and separation steps in a single unit, as in reactive distillation. researchgate.net For the production of long-chain alcohols, process intensification could involve the use of membrane reactors to selectively remove byproducts or the application of alternative energy sources like ultrasound or microwaves to accelerate reaction rates. frontiersin.org

The table below highlights some process intensification technologies and their potential application in the synthesis of long-chain alcohols.

| Technology | Principle | Potential Application for this compound Production | Advantages | Reference(s) |